Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate
Description
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate is a chiral carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a methylcarbamoyl moiety, and a phenylethyl side chain in the (S)-configuration. This compound is of interest in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules, such as protease inhibitors or peptidomimetics. Its structure combines features that balance steric bulk, hydrogen-bonding capacity, and metabolic stability. The methylcarbamoyl group contributes to moderate lipophilicity, while the benzyl group enhances crystallinity, as seen in related carbamate derivatives .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19-17(21)16(12-14-8-4-2-5-9-14)20-18(22)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)(H,20,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOGCUYHOPZPD-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate can be synthesized through a one-pot procedure involving the Hofmann rearrangement of aromatic and aliphatic amides. This method uses N-bromoacetamide and lithium hydroxide or lithium methoxide as reagents . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in products with different functional groups replacing the original ones .
Scientific Research Applications
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Bioactivity and Selectivity
- Silicon-Based Analogs (Compounds 2–4, ): The tert-butyldimethylsilyl (TBDMS) group in compound 2 enhances metabolic stability and selectivity for AChE (IC₅₀ = 0.12 µM), rivaling galanthamine. The 2-hydroxyphenyl substitution outperforms 3- and 4-hydroxyphenyl analogs, highlighting the importance of substituent position .
- This structural modification may improve crystallinity, as confirmed by X-ray diffraction .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW 326.36) falls between smaller analogs (e.g., 278.35 g/mol for the butylcarbamoyl derivative) and larger inhibitors like the trifluoromethylpyridyl compound (587.24 g/mol). Higher molecular weight in the latter may limit bioavailability but improve target binding .
- Crystallinity: The benzyl group in the target compound and its oxadiazole analog promotes crystalline phases, facilitating purification and formulation .
Key Findings from Comparative Studies
- Substituent Position Matters: The 2-hydroxyphenyl group in compound 2 () yields superior AChE inhibition compared to meta- and para-substituted analogs, emphasizing the role of steric and electronic effects.
- Silicon as a Bioisostere: The TBDMS group in compound 2 enhances both activity and stability, leveraging silicon’s larger atomic radius and resistance to oxidative metabolism .
Biological Activity
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a chiral center, which contributes to its biological activity. The compound can be synthesized through the reaction of benzyl chloroformate with N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]amine under controlled conditions. Its structure allows for interactions with various biological targets, making it a candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator depending on the target:
- Enzyme Inhibition : It has been studied for its potential to inhibit cholinesterase enzymes, which are critical in neurotransmission. This property suggests a possible application in treating neurodegenerative diseases .
- Receptor Binding : The compound may also bind to various receptors, modulating cellular signaling pathways that are important for maintaining homeostasis.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of Cholinesterases : Research has shown that derivatives of carbamates can exhibit varying degrees of inhibition on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, some derivatives demonstrated IC50 values ranging from 1.60 to 311.0 µM, indicating moderate inhibition capabilities .
- Toxicity Assessments : A study evaluated the toxicity of mixtures containing N-methyl carbamate pesticides, highlighting the potential risks associated with compounds in this class. While direct toxicity data for this compound is limited, its structural similarities suggest caution in handling and application .
- Case Studies : In a notable case study, researchers explored the effects of carbamate derivatives on enzyme activity in various biological models. The findings indicated that certain structural modifications could enhance inhibitory potency against cholinesterases, suggesting avenues for drug development targeting neurodegenerative disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
